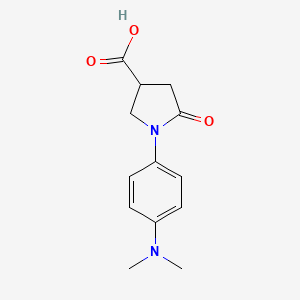

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

Historical Context and Development of Pyrrolidine Derivatives

The historical development of pyrrolidine derivatives traces back to fundamental discoveries in heterocyclic chemistry during the mid-19th century. Pyrrolidine itself, also known as tetrahydropyrrole, was first identified in the 1850s as a component of an oily mixture formed during the strong heating of bones, alongside its aromatic counterpart pyrrole. This initial discovery marked the beginning of systematic investigations into five-membered nitrogen-containing heterocycles and their derivatives.

The evolution of pyrrolidine chemistry accelerated significantly during the 20th century as researchers recognized the prevalence of pyrrolidine motifs in natural products and their potential for synthetic manipulation. The compound class gained particular prominence with the identification of pyrrolidine-containing alkaloids such as nicotine and hygrine, which demonstrated the biological significance of this structural framework. These discoveries established pyrrolidine derivatives as important targets for both natural product synthesis and pharmaceutical development.

The development of specialized pyrrolidine derivatives like 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid represents a more recent advancement in the field, emerging from systematic efforts to combine the pyrrolidine scaffold with additional functional groups to enhance biological activity. The incorporation of dimethylamino substituents and carboxylic acid functionality reflects modern approaches to drug design that seek to optimize pharmacokinetic properties and target selectivity through strategic functional group placement.

Industrial production methods for pyrrolidine itself were established through reactions involving 1,4-butanediol and ammonia under high temperature and pressure conditions using cobalt and nickel oxide catalysts supported on alumina. These foundational synthetic approaches provided the platform for developing more complex derivatives through subsequent functionalization reactions. The laboratory synthesis of pyrrolidine derivatives has employed various strategies, including treating 4-chlorobutan-1-amine with strong bases and utilizing cascade reactions for constructing five-membered nitrogen-containing heterocyclic rings.

Recent synthetic developments have focused on creating libraries of pyrrolidine derivatives with diverse substitution patterns and biological activities. Contemporary research has demonstrated the synthesis of novel pyrrolidine derivatives through condensation reactions, such as those involving N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines in ethanol, often employing catalytic amounts of glacial acetic acid. These methodological advances have enabled the systematic exploration of structure-activity relationships within the pyrrolidine framework.

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-14(2)10-3-5-11(6-4-10)15-8-9(13(17)18)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMUIFKSGREXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387833 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346644-26-6 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid, have been used in suzuki-miyaura cross-coupling reactions. This suggests that our compound might also interact with its targets through similar mechanisms, although this is purely speculative without further experimental evidence.

Biochemical Pathways

For instance, derivatives of indole, a compound with a similar aromatic structure, have been found to possess diverse biological activities. Therefore, it’s plausible that our compound might also affect multiple biochemical pathways.

Biologische Aktivität

1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name: 1-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid

- CAS Number: 346644-26-6

- Molecular Weight: 248.28 g/mol

- Purity: Typically ≥95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. In vitro evaluations have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.73 - 2.38 | Significant inhibition of cell proliferation |

| OCUM-2MD3 (Gastric) | 88 | Concentration-dependent proliferation inhibition |

| MDA-MB-231 (Triple-Negative Breast Cancer) | >20.2 | Minimal activity observed |

These findings suggest that while the compound shows promise against certain cancer types, its efficacy may vary significantly across different cell lines, particularly with triple-negative breast cancer .

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of gastric carcinoma cells through a concentration-dependent mechanism.

- Antioxidant Activity : It has been reported that the antioxidant activity of derivatives bearing similar structures can reduce oxidative stress in cancer cells, potentially enhancing their sensitivity to chemotherapy .

Case Studies

A notable study focused on the effects of pyrrolidine derivatives on pancreatic cancer cell lines demonstrated that compounds similar to this compound could significantly inhibit cell migration and promote apoptosis in these aggressive cancer types . The study utilized a wound healing assay to assess the impact on cell motility, revealing that treated cells exhibited delayed migration compared to controls.

Antioxidant Properties

The compound's antioxidant properties have been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. Compounds with similar structures demonstrated higher reducing power compared to known antioxidants, indicating potential applications in mitigating oxidative stress-related diseases .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have shown that derivatives of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity against various Gram-positive bacteria and drug-resistant fungi. The structure of the compound allows it to interact effectively with bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridioides difficile. The results indicated that certain derivatives demonstrated promising activity, particularly against vancomycin-intermediate strains of S. aureus, highlighting their potential as novel antimicrobial agents .

Table 1: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Clostridioides difficile | 32 | Moderate |

| Candida auris | 16 | Significant |

| Aspergillus fumigatus | 32 | Significant |

Anticancer Applications

The compound also shows potential in cancer therapy. Research indicates that it can inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Growth

In a recent experiment involving MDA-MB-231 breast cancer cells, derivatives of this compound were shown to significantly reduce cell viability at concentrations as low as 1 µM. The most active derivative led to complete inhibition of colony formation in these cells, suggesting a strong antiproliferative effect .

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC₅₀ (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 | 1 | High |

| Panc-1 | 2 | High |

| A549 | 5 | Moderate |

Proteomics Research

The compound has also been utilized in proteomics research due to its biochemical properties. It serves as a useful tool for studying protein interactions and modifications, which are crucial for understanding various biological processes and disease mechanisms.

Application Example

In proteomics studies, the compound has been used to probe protein-ligand interactions, aiding in the identification of potential therapeutic targets. Its ability to modify protein structures can facilitate the development of new drugs aimed at specific diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological activity of pyrrolidinone derivatives is highly dependent on substituents at the phenyl ring and the heterocyclic core. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound enhances solubility and may facilitate interactions with cellular targets through hydrogen bonding. In contrast, chloro, fluoro, and carboxyl groups (electron-withdrawing) improve metabolic stability and binding affinity .

- Heterocyclic Moieties : Derivatives with thioxo-oxadiazole or triazole rings (e.g., compound in ) exhibit superior antioxidant activity due to radical scavenging capabilities.

Pharmacological Activity Profiles

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC50: 18.2 µM vs. 27.4 µM) .

Antibacterial Activity

- 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 2) : Ester derivatives (e.g., methyl esters) were synthesized but required further testing against bacterial strains .

Vorbereitungsmethoden

Cyclization of 4-(Dimethylamino)phenylacetic Acid Derivatives

A common approach involves reacting 4-(dimethylamino)phenylacetic acid or its derivatives with appropriate amines or cyclizing agents under basic conditions to form the pyrrolidine ring. Typical reaction conditions include:

- Use of bases such as sodium hydroxide or potassium carbonate.

- Reflux conditions to promote cyclization.

- Solvents like water, methanol, or dimethylformamide (DMF).

This method yields the 5-oxopyrrolidine-3-carboxylic acid framework with the 4-(dimethylamino)phenyl substituent intact.

Multi-Step Organic Synthesis with Intermediate Hydrazides

Advanced synthetic routes employ hydrazide intermediates derived from methyl esters of the pyrrolidine carboxylic acid. The process involves:

- Esterification of the pyrrolidine-3-carboxylic acid derivative using methanol and catalytic sulfuric acid.

- Conversion of the ester to hydrazide via hydrazinolysis.

- Subsequent reactions with aromatic aldehydes or diketones to form hydrazones or heterocyclic derivatives, which can be further manipulated to yield the target compound.

These steps allow for structural diversification and fine-tuning of biological activity.

Use of Cyclic Anhydrides and Imines

An alternative synthetic route involves the reaction of cyclic anhydrides with imines derived from 4-(dimethylamino)phenyl precursors:

- Mixing cyclic anhydrides and imines in dry DMF.

- Heating in an oil bath at 110–125 °C for several hours.

- Work-up involving aqueous sodium bicarbonate extraction, acidification, and crystallization to isolate the product.

This method is effective for obtaining high yields of the target compound and its stereoisomers.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 4-(Dimethylamino)phenylacetic acid + base (NaOH/K2CO3) | Reflux (~100 °C) | Several hours | Moderate to high | Base choice affects yield and purity |

| Esterification | Methanol + H2SO4 (catalytic) | Reflux | 2–4 hours | High | Prepares methyl ester intermediate |

| Hydrazinolysis | Hydrazine hydrate | Reflux | 1–3 hours | High | Converts ester to hydrazide |

| Hydrazone formation | Hydrazide + aromatic aldehyde + HCl (catalytic) | 60–70 °C | 20 min – 4 hours | 38–98% | Enables derivative synthesis |

| Anhydride + imine reaction | Cyclic anhydride + imine in DMF | 110–125 °C | 4–6 hours | 75–84% | Produces pyrrolidine derivatives |

Purification and Characterization

Purification steps commonly include:

- Recrystallization from solvents such as methanol, DMF/water mixtures.

- Chromatographic techniques like HPLC for stereoisomer separation.

- Extraction with hot acetonitrile or dichloromethane after acid-base workup.

Characterization methods used to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Fourier Transform Infrared (FT-IR) spectroscopy.

- Mass spectrometry (ESI-MS).

- Melting point determination.

- Thin-layer chromatography (TLC) for reaction monitoring.

Research Findings on Preparation

- The presence of the dimethylamino group on the phenyl ring enhances the compound's biological activity and influences its synthetic accessibility.

- Multi-step synthesis involving hydrazide intermediates allows for the generation of diverse derivatives with potential medicinal applications.

- Reaction conditions such as temperature, solvent, and catalyst choice critically affect yield and stereochemical outcomes.

- The compound can be synthesized with high purity (~95%) suitable for pharmaceutical research.

Summary Table of Key Synthetic Routes

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Base-mediated cyclization | 4-(Dimethylamino)phenylacetic acid, amines | Cyclization under reflux with base | Straightforward, scalable | May require purification to remove side products |

| Hydrazide intermediate route | Methyl ester of pyrrolidine acid, hydrazine, aldehydes | Esterification, hydrazinolysis, hydrazone formation | Enables derivative synthesis | Multi-step, time-consuming |

| Anhydride + imine condensation | Cyclic anhydride, 4-(dimethylamino)phenyl imine | Heating in DMF, acid-base workup | High yield, stereocontrol possible | Requires precise temperature control |

Q & A

Q. What are the established synthetic routes for 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound can be synthesized via condensation reactions between substituted anilines and cyclic anhydrides. For example, a method analogous to the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves reacting 4-(dimethylamino)aniline with itaconic acid in aqueous conditions under reflux . Catalysts like sulfuric acid may be used for esterification steps. Solvent selection (e.g., water, DMF) and temperature optimization are critical for yield improvement .

Q. Which analytical techniques are recommended for characterizing this compound?

Post-synthesis characterization typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- HPLC for assessing chemical purity (≥95% is standard for research-grade material) .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of similar pyrrolidine derivatives .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound’s solubility varies with solvent polarity. Polar aprotic solvents (e.g., DMSO, DMF) are often effective. For stability, store at 2–8°C in airtight containers to prevent hydrolysis or oxidation . Pre-experiment solubility assays in target buffers are advised to avoid precipitation in biological assays.

Q. What are the key considerations for designing a scalable synthesis protocol?

Optimize catalyst loading (e.g., palladium or copper for cyclization) and solvent systems (e.g., toluene for reflux conditions) to balance cost and yield . Batch reactions with controlled stirring rates and temperature gradients improve reproducibility for scale-up .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

Cross-validate using complementary techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use mass spectrometry to confirm molecular ion peaks and rule out impurities.

- Reassess reaction conditions if unexpected peaks arise (e.g., solvent adducts or byproducts) .

Q. What strategies enhance reaction yield in stereoselective synthesis?

- Employ enantiomerically pure starting materials or chiral catalysts to control stereochemistry .

- Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) to influence reaction kinetics, as seen in fluorophenyl analogs .

- Screen solvents (e.g., THF vs. DMF) to optimize transition-state stabilization .

Q. How does the dimethylamino substituent influence biological activity?

The dimethylamino group enhances solubility and may interact with biological targets (e.g., enzymes or receptors) via hydrogen bonding or electrostatic interactions. Comparative studies with non-substituted analogs can isolate its pharmacological effects . In vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations are recommended to map structure-activity relationships .

Q. What methodologies address conflicting results in biological activity assays?

- Validate assays with positive/negative controls (e.g., known inhibitors).

- Replicate experiments across multiple cell lines or enzymatic preparations.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions .

Q. How can computational modeling guide the design of derivatives with improved properties?

- Perform molecular dynamics simulations to predict conformational stability.

- Use QSAR models to correlate substituent effects (e.g., logP, polar surface area) with bioavailability.

- Docking studies (e.g., AutoDock Vina) can identify potential binding poses in target proteins .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic studies?

- Kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki).

- Site-directed mutagenesis of suspected binding residues in the enzyme.

- Crystallography or cryo-EM to visualize compound-enzyme interactions at atomic resolution .

Methodological Notes

- Data Interpretation : Always correlate spectral data (e.g., NMR, IR) with synthetic steps to identify byproducts .

- Contradiction Analysis : When biological results conflict, consider assay conditions (e.g., pH, temperature) or compound stability .

- Stereochemical Controls : Use chiral chromatography or optical rotation measurements to confirm enantiopurity in asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.